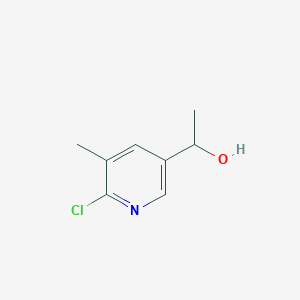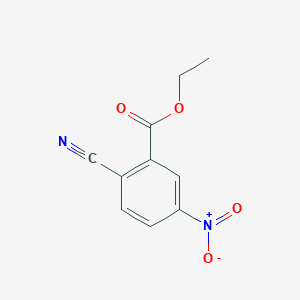![molecular formula C12H9ClN4O B13022556 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine](/img/structure/B13022556.png)
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine is a complex organic compound characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring fused to a benzene ring with diamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazolo[5,4-b]pyridine core, followed by chlorination and subsequent amination to introduce the diamine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: Shares the oxazolo[5,4-b]pyridine core but lacks the benzene-1,3-diamine substituents.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: Similar heterocyclic structure with different substituents and functional groups.
Uniqueness
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine is unique due to the combination of its chloro-substituted oxazolo[5,4-b]pyridine core and benzene-1,3-diamine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H9ClN4O/c13-7-3-10-12(16-5-7)18-11(17-10)6-1-8(14)4-9(15)2-6/h1-5H,14-15H2 |
InChI Key |
NJGIEIIBHBONBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


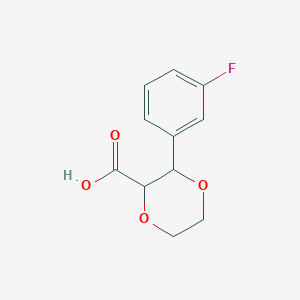
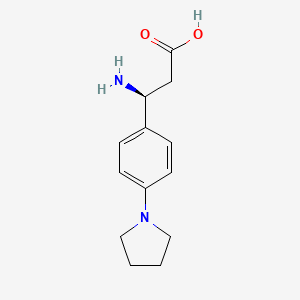
![Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13022495.png)
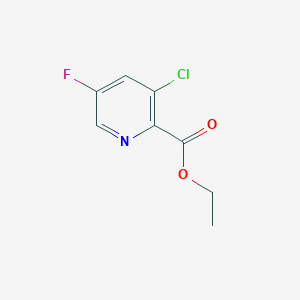
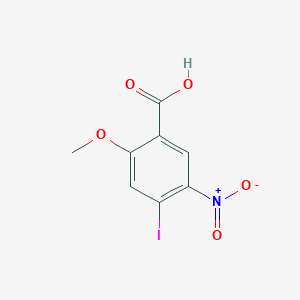
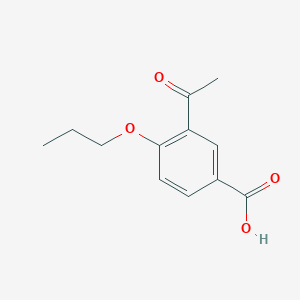
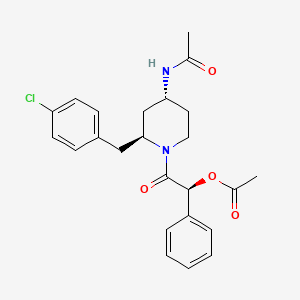
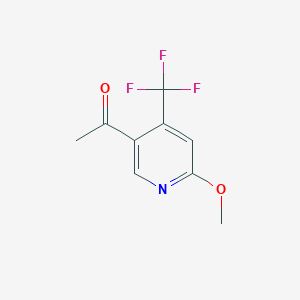
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13022544.png)
![3-Bromo-4-chlorobenzo[d]isoxazole](/img/structure/B13022552.png)
![1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022564.png)

